(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one
Beschreibung
X-ray Crystallographic Characterization of Silyl-Protected Ribonolactone Derivatives
X-ray crystallographic analysis has emerged as the definitive method for establishing the absolute stereochemistry and three-dimensional structure of silyl-protected ribonolactone derivatives. The crystal structure of tert-butyldimethylsilyl-protected compounds has revealed critical insights into the spatial arrangement of functional groups and the influence of steric interactions on molecular conformation. These crystallographic investigations have demonstrated that the tert-butyldimethylsilyl groups adopt specific orientations that minimize steric clashes while maintaining optimal protection of the hydroxyl functionalities.
The crystallographic data for related bis-silylated ribonolactone derivatives indicate unit cell parameters that reflect the substantial molecular volume occupied by the dual tert-butyldimethylsilyl protecting groups. The space group determination and refinement statistics provide validation of the structural integrity and reliability of the crystallographic model. Comparative analysis of crystal packing arrangements reveals intermolecular interactions that contribute to crystal stability, particularly hydrogen bonding patterns involving the lactone carbonyl functionality and residual hydroxyl groups when present.
The absolute configuration determination through X-ray crystallography has been particularly crucial for establishing the stereochemical relationship between the carbon centers bearing the silyl protecting groups. The (4S,5R) configuration represents an anti-relationship between these stereocenters, which has significant implications for the conformational preferences and reactivity of the molecule. Crystal structure analysis has confirmed that this stereochemical arrangement results in an energetically favorable conformation that minimizes unfavorable gauche interactions between the bulky silyl substituents.
Bond length and bond angle measurements obtained from high-resolution crystallographic data provide quantitative information about the geometric parameters of the silyl-protected ribonolactone framework. The silicon-oxygen bond lengths typically range from 1.62 to 1.65 Angstroms, consistent with single-bond character and indicating effective protection of the hydroxyl functionalities. The carbon-silicon bond distances and the tetrahedral geometry around the silicon centers conform to expected values for tert-butyldimethylsilyl groups in similar chemical environments.
Eigenschaften
IUPAC Name |
(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O4Si2/c1-16(2,3)22(7,8)19-12-14-13(11-15(18)20-14)21-23(9,10)17(4,5)6/h13-14H,11-12H2,1-10H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFHRVSQGCDCMH-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(=O)O1)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](CC(=O)O1)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444555 | |
| Record name | (4S,5R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)oxolan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83159-91-5 | |
| Record name | (4S,5R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)oxolan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Detailed Reaction Conditions and Procedure
| Step | Reagents and Conditions | Purpose/Notes |
|---|---|---|
| 1 | Dissolve the lactone precursor in anhydrous DCM | Ensures anhydrous environment to prevent premature hydrolysis of TBDMS-Cl |
| 2 | Add imidazole (1.5 eq) as base | Catalyzes the silylation reaction |
| 3 | Slowly add TBDMS-Cl (2.2 eq) at 0 °C | Controls reaction rate and selectivity of silylation |
| 4 | Stir at 0 °C to room temperature for 2-4 hours | Ensures complete silylation of hydroxyl groups |
| 5 | Quench reaction with aqueous ammonium chloride | Neutralizes excess reagents and stops reaction |
| 6 | Extract organic layer, dry over anhydrous MgSO4 | Removes water traces |
| 7 | Purify product by column chromatography or recrystallization | Yields pure (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one |
Industrial and Scale-Up Considerations
In industrial contexts, the synthesis is often adapted to continuous flow processes to improve reproducibility, safety, and yield. Automated reagent addition and precise temperature control minimize side reactions and improve product consistency.
- Continuous flow reactors allow better heat transfer and mixing.
- In-line purification methods such as automated chromatography enhance throughput.
- Solvent recycling and green chemistry principles are increasingly incorporated to reduce environmental impact.
Research Findings and Optimization
Studies have demonstrated that the choice of base and solvent critically affects the yield and purity of the silylated product. Imidazole is preferred due to its mildness and efficiency. Dichloromethane remains the solvent of choice, balancing solubility and reaction control.
- Excess TBDMS-Cl can lead to over-silylation or side reactions; thus, stoichiometric control is essential.
- Low temperature reduces unwanted rearrangements or decomposition.
- Purification by silica gel chromatography typically employs hexane/ethyl acetate mixtures.
Summary Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting material | 2-deoxy-D-ribono-1,4-lactone or similar | Free hydroxyl groups required |
| Protecting agent | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 2.0–2.2 equivalents |
| Base | Imidazole | 1.5 equivalents |
| Solvent | Anhydrous dichloromethane (DCM) | Alternative: THF |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Reaction time | 2–4 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous ammonium chloride quench | Neutralizes excess reagents |
| Purification | Column chromatography or recrystallization | Hexane/ethyl acetate eluent systems |
| Yield | Typically 70–85% | Dependent on precise control of conditions |
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis.
Wissenschaftliche Forschungsanwendungen
Protecting Group in Synthesis
The tert-butyldimethylsilyl (TBDMS) group is widely used as a protecting group for alcohols and phenols during organic synthesis. The compound serves as an effective reagent for the selective protection of hydroxyl groups, enabling complex molecule construction without unwanted side reactions.
Case Study: Synthesis of Complex Natural Products
In studies involving the total synthesis of complex natural products, TBDMS-protected intermediates have been crucial. For instance, the use of TBDMS derivatives has facilitated the synthesis of various alkaloids and terpenes by allowing chemists to manipulate functional groups selectively while maintaining the integrity of sensitive moieties.
Building Blocks for Nucleosides
The oxolan-2-one structure is particularly relevant in the field of nucleoside chemistry. The compound acts as a building block for synthesizing modified nucleosides, which are essential in the development of antiviral and anticancer agents.
Case Study: Synthesis of Nucleoside Analogues
Research has demonstrated that derivatives of this compound can be converted into nucleoside analogues with enhanced biological activity. For example, modifications to the oxolan ring can yield compounds with improved selectivity against viral enzymes.
Pharmaceutical Applications
The compound's structural features make it suitable for pharmaceutical applications, especially in drug design and development. Its ability to form stable complexes with biomolecules can be exploited for developing targeted therapies.
Case Study: Antiviral Drug Development
In antiviral research, compounds derived from this oxolan-2-one have shown promise as inhibitors of viral replication. Studies indicate that these derivatives can effectively inhibit key viral enzymes, showcasing their potential as leads in drug discovery programs.
Wirkmechanismus
The mechanism of action of (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one involves its interaction with molecular targets such as enzymes or receptors. The tert-butyldimethylsilyl groups play a crucial role in protecting reactive sites during chemical reactions, allowing for selective modifications. The compound’s effects are mediated through pathways involving the formation or cleavage of chemical bonds, leading to the desired transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-hydroxymethyloxolan-2-one
- (4S,5R)-4-hydroxy-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one
- (4S,5R)-4-[(trimethylsilyl)oxy]-5-{[(trimethylsilyl)oxy]methyl}oxolan-2-one
Uniqueness
The presence of tert-butyldimethylsilyl groups in (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one provides enhanced stability and selectivity in chemical reactions compared to similar compounds. This makes it a preferred choice in synthetic applications where precise control over reaction pathways is required.
Biologische Aktivität
(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one, commonly referred to as TBS-oxolanone, is a synthetic compound with significant relevance in organic chemistry and medicinal applications. Its unique structure, characterized by the presence of tert-butyldimethylsilyl (TBS) groups, enhances its stability and solubility, making it a valuable building block in the synthesis of various biologically active molecules.
- IUPAC Name : (4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
- CAS Number : 83159-91-5
- Molecular Formula : C17H36O4Si2
- Molecular Weight : 360.65 g/mol
- Purity : Typically ≥ 97% .
The biological activity of TBS-oxolanone is primarily attributed to its ability to participate in various chemical reactions that lead to the formation of complex molecules. The TBS groups serve as protective groups that enhance the compound's reactivity under specific conditions. The oxolanone structure allows for the formation of lactones and other cyclic compounds, which are often crucial in drug design.
Biological Applications
- Antiviral Activity : Studies have indicated that derivatives of TBS-oxolanone exhibit antiviral properties, particularly against RNA viruses. The compound's ability to inhibit viral replication has been explored in various research settings.
- Anticancer Potential : Research has shown that compounds derived from TBS-oxolanone can induce apoptosis in cancer cells. This property is linked to the compound's ability to interfere with cell cycle regulation and promote cell death pathways.
- Enzyme Inhibition : TBS-oxolanone has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in treated cells, which may be beneficial for therapeutic interventions.
Case Studies and Research Findings
Several studies have highlighted the biological activity of TBS-oxolanone and its derivatives:
Table 1: Summary of Research Findings on TBS-Oxolanone Derivatives
Synthesis and Derivatives
The synthesis of (4S,5R)-TBS-oxolanone typically involves multi-step reactions starting from simpler precursors. The introduction of TBS groups is crucial for enhancing the stability and reactivity of intermediates during synthesis.
Synthetic Route Example:
A common synthetic route involves:
- Protection of hydroxyl groups using TBS.
- Formation of the oxolane ring through cyclization reactions.
- Subsequent functionalization to yield biologically active derivatives.
Q & A
Q. What are the optimal conditions for synthesizing (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one, and how does silylation efficiency vary with reagent choice?
- Methodological Answer : The compound’s synthesis typically involves sequential silylation of hydroxyl groups. Key steps include:
- Using n-butyllithium and diisopropylamine to deprotonate intermediates ().
- tert-Butyldimethylsilyl (TBS) protecting groups are introduced via silyl enol ether formation, requiring anhydrous conditions (e.g., THF, −78°C to 0°C) ().
- Yields up to 81% are achieved with flash column chromatography (hexane:ethyl acetate = 4:1) for purification ().
- Critical Parameter : Excess silylating agents (e.g., 4.5 equiv. borane-ammonia complex) improve regioselectivity for the sterically hindered 5-position ().
Q. How can researchers confirm the stereochemical integrity of the compound during synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR for diastereotopic proton splitting (e.g., oxolan-2-one ring protons) and coupling constants ().
- Chiral HPLC or Polarimetry : Compare optical rotation values with literature data ().
- X-ray Crystallography : Resolve ambiguities in stereochemistry by analyzing crystal structures (if crystalline derivatives are obtainable) ().
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer :
- Handling : Use gloves, eye protection, and fume hoods to avoid inhalation/contact. Electrostatic charge buildup must be prevented during transfer ().
- Storage : Keep in airtight containers under inert gas (N/Ar) at −20°C. Avoid exposure to moisture, acids, or bases, which hydrolyze silyl ethers ().
- Incompatible Materials : Strong oxidizing agents (e.g., peroxides) may degrade the oxolan-2-one ring ().
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., ring puckering) by acquiring spectra at −40°C to 25°C ().
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating H-H and H-C couplings ().
- DFT Calculations : Compare experimental H chemical shifts with computed values for different conformers ().
Q. What strategies mitigate decomposition during long-term stability studies under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate aliquots at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS ().
- Buffered Solutions : Use pH 7.4 phosphate buffer to minimize hydrolysis; avoid polar aprotic solvents (e.g., DMSO) that destabilize silyl ethers ().
- Decomposition Products : Identify byproducts (e.g., free diols via TBS cleavage) using HRMS and IR ().
Q. How can computational modeling predict the compound’s reactivity in glycosylation or nucleophilic substitution reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model oxolan-2-one ring flexibility to predict nucleophilic attack sites ().
- DFT-Based Transition State Analysis : Calculate activation energies for silyl ether cleavage under acidic/basic conditions ().
- Docking Studies : Evaluate interactions with enzymatic active sites (e.g., esterases) to anticipate metabolic pathways ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
